molecular formula C7H5N3O2S B1470268 4-(thiophen-2-yl)-1H-1,2,3-triazole-5-carboxylic acid CAS No. 933714-97-7

4-(thiophen-2-yl)-1H-1,2,3-triazole-5-carboxylic acid

Cat. No. B1470268
CAS RN: 933714-97-7
M. Wt: 195.2 g/mol
InChI Key: AHHZAPYQPKUUCI-UHFFFAOYSA-N
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Description

Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms . It’s a basic unit in many biologically active and commercially important compounds . The triazole group is a class of five-membered ring compounds containing three nitrogen atoms and two carbon atoms. They are known for their diverse range of biological activities.


Chemical Reactions Analysis

Thiophene and triazole rings are known to participate in various chemical reactions. For instance, thiophene can undergo electrophilic aromatic substitution reactions . Triazoles can be synthesized through the azide-alkyne Huisgen cycloaddition, a type of click chemistry .

Scientific Research Applications

Medicinal Chemistry: Anticancer Properties

Thiophene derivatives, such as 4-(thiophen-2-yl)-1H-1,2,3-triazole-5-carboxylic acid , have been studied for their potential anticancer properties . These compounds can interact with various biological targets, potentially inhibiting the growth and proliferation of cancer cells. The triazole ring, in particular, is known for its ability to mimic the peptide bond, making it a valuable moiety in drug design.

Organic Electronics: Semiconductors

In the field of organic electronics, thiophene-based molecules are pivotal in the development of organic semiconductors . The conjugated system of the thiophene ring allows for efficient charge transport, which is essential for the fabrication of devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Material Science: Corrosion Inhibitors

The industrial application of thiophene derivatives includes their use as corrosion inhibitors . These compounds can form a protective layer on metals, preventing or slowing down the corrosion process, which is crucial for extending the life of metal structures and components.

Pharmacology: Anti-inflammatory and Antimicrobial Activities

Thiophene derivatives exhibit significant anti-inflammatory and antimicrobial activities . They can be designed to target specific pathways in the inflammatory response or to disrupt the growth of bacteria and other pathogens, making them valuable in the treatment of various infectious and inflammatory diseases.

Synthetic Chemistry: Heterocyclization Reactions

The synthesis of thiophene derivatives often involves heterocyclization reactions, where 4-(thiophen-2-yl)-1H-1,2,3-triazole-5-carboxylic acid can serve as a precursor or intermediate . These reactions are fundamental in creating a diverse array of thiophene-based compounds with potential applications in medicinal chemistry and material science.

Neuropharmacology: Voltage-Gated Sodium Channel Blocker

Thiophene derivatives have been used as voltage-gated sodium channel blockers . This application is particularly relevant in the development of local anesthetics, where blocking sodium channels can lead to a reversible loss of sensation in a targeted area.

Polymer Science: Dyes and Liquid Crystals

Amides derived from thiophene-based compounds have a broad range of applications in polymers, dyes, and liquid crystals . Their structural properties allow them to be incorporated into materials that change color or orientation in response to external stimuli, which is useful in display technologies and sensors.

Antioxidant Research: Free Radical Scavenging

Research into antioxidants has also explored thiophene derivatives for their ability to act as free radical scavengers . This property is important in the prevention of oxidative stress, which is implicated in various chronic diseases and aging processes.

Safety and Hazards

Without specific information, it’s difficult to provide accurate safety and hazard data. As with all chemicals, appropriate safety measures should be taken when handling and storing the compound to prevent exposure and ensure safety .

Future Directions

The future research directions would likely involve further exploration of the compound’s biological activities and potential applications. This could include in-depth studies of its mechanism of action, optimization of its synthesis process, and evaluation of its efficacy in various models .

properties

IUPAC Name

5-thiophen-2-yl-2H-triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2S/c11-7(12)6-5(8-10-9-6)4-2-1-3-13-4/h1-3H,(H,11,12)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHHZAPYQPKUUCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NNN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(thiophen-2-yl)-1H-1,2,3-triazole-5-carboxylic acid

CAS RN

933714-97-7
Record name 4-(thiophen-2-yl)-1H-1,2,3-triazole-5-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(thiophen-2-yl)-1H-1,2,3-triazole-5-carboxylic acid
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4-(thiophen-2-yl)-1H-1,2,3-triazole-5-carboxylic acid
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4-(thiophen-2-yl)-1H-1,2,3-triazole-5-carboxylic acid
Reactant of Route 5
4-(thiophen-2-yl)-1H-1,2,3-triazole-5-carboxylic acid
Reactant of Route 6
4-(thiophen-2-yl)-1H-1,2,3-triazole-5-carboxylic acid

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